3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
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Overview
Description
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound with the molecular formula C9H11IN4O and a molecular weight of 318.12 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its normal function and thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol can be compared with other similar compounds such as:
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2: This compound also contains an imidazo[1,2-a]pyridine scaffold and exhibits similar chemical properties.
Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors: These compounds share the imidazo[1,2-b]pyridazine core and are studied for their kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-iodoimidazo[1,2-b]pyridazin-6-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4O/c10-7-6-12-9-3-2-8(13-14(7)9)11-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRUZQOYDIOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1NCCCO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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